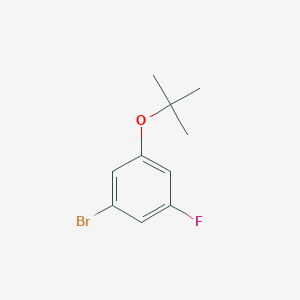
1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Overview
Description
1-Bromo-3-(tert-butoxy)-5-fluorobenzene is a useful research compound. Its molecular formula is C10H12BrFO and its molecular weight is 247.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Bromo-3-(tert-butoxy)-5-fluorobenzene is a halogenated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its structure, featuring a bromine atom, a tert-butoxy group, and a fluorine atom, suggests that it may exhibit unique biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- Chemical Formula : C₁₀H₁₂BrF
- Molecular Weight : 227.11 g/mol
- CAS Number : 1123172-38-2
The biological activity of this compound is primarily attributed to its interactions with various biological targets.
Enzyme Inhibition
Research indicates that halogenated compounds often act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
Cell Signaling Modulation
The presence of the tert-butoxy group may enhance the compound's ability to interact with cell membranes and modulate signaling pathways. This interaction could influence processes such as cell proliferation and apoptosis, making it a candidate for cancer research.
Biochemical Pathways
This compound may participate in several biochemical pathways:
- Antioxidant Defense : Compounds with similar structures have been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Metabolic Pathways : The compound may affect glucose metabolism by inhibiting α-amylase activity, which could be relevant in diabetes research .
Case Studies and Research Findings
Several studies have investigated the biological effects of halogenated aromatic compounds similar to this compound:
- Study on Enzyme Inhibition :
-
Cell Proliferation Assays :
- In vitro studies using cancer cell lines demonstrated that compounds with similar structures inhibited cell growth significantly at micromolar concentrations. This suggests that this compound may possess anticancer properties.
- Toxicity Assessment :
Summary of Biological Activities
Properties
IUPAC Name |
1-bromo-3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOCRSISEUGDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718655 | |
| Record name | 1-Bromo-3-tert-butoxy-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889362-81-6 | |
| Record name | 1-Bromo-3-tert-butoxy-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














